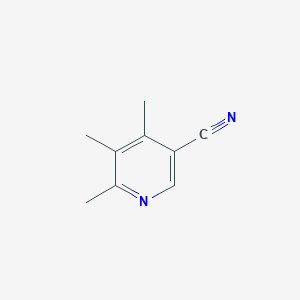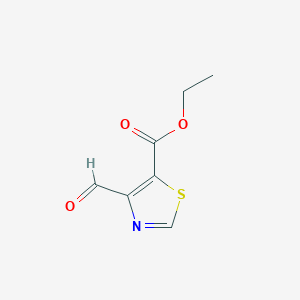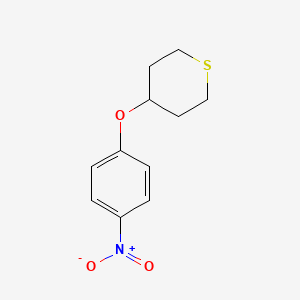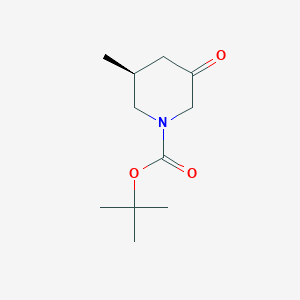
4,5,6-Trimethylnicotinonitrile
Overview
Description
4,5,6-Trimethylnicotinonitrile is a chemical compound with the molecular formula C9H10N2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4,5,6-Trimethylnicotinonitrile involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with ammonium formate in the presence of a palladium catalyst . The reaction is carried out in methanol at 60°C for 1 hour .Molecular Structure Analysis
The InChI code for 4,5,6-Trimethylnicotinonitrile is 1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
4,5,6-Trimethylnicotinonitrile is a solid substance at room temperature . It has a molecular weight of 146.19 . .Scientific Research Applications
Synthesis and Structural Analysis
- Multicomponent Condensation Synthesis : A study by Dyachenko and Dyachenko (2015) demonstrated the synthesis of 2-alkylsulfanyl-4,5,6-trimethylnicotinonitriles through a multicomponent condensation process. This process involved acetaldehyde, cyanothioacetamide, 1-(but-2-en-2-yl)pyrrolidine, and alkyl halides, with the resulting structures confirmed by various spectroscopy techniques and chromatography-mass spectrometry (Dyachenko & Dyachenko, 2015).
Advanced Material Applications
- Trimethylsilane in PECVD Processes : Loboda (1999) discussed the use of trimethylsilane in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. This research highlighted the versatility of trimethylsilane-based compounds in producing advanced materials with specific electrical properties, such as low permittivity dielectric materials (Loboda, 1999).
Environmental Applications
- Biodegradation and Biotransformation of Explosives : A study by Rylott, Lorenz, and Bruce (2011) explored the biodegradation and biotransformation of explosives, focusing on plant genes involved in detoxification and microbial pathways for nitramine degradation. While not directly studying 4,5,6-trimethylnicotinonitrile, this research contributes to understanding the environmental impact and potential bioremediation of related nitro compounds (Rylott, Lorenz, & Bruce, 2011).
Safety And Hazards
The safety information for 4,5,6-Trimethylnicotinonitrile indicates that it is classified under the GHS06 hazard pictogram . The hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLITDNJNIXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)


![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)



![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

